molecular formula C16H14ClNO3 B11521075 [(Chloroacetyl)amino](diphenyl)acetic acid CAS No. 92874-63-0

[(Chloroacetyl)amino](diphenyl)acetic acid

Cat. No.: B11521075
CAS No.: 92874-63-0
M. Wt: 303.74 g/mol
InChI Key: SCVPLKKOUBEWQK-UHFFFAOYSA-N
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Description

(Chloroacetyl)aminoacetic acid is an organic compound with the molecular formula C16H14ClNO3 and a molecular weight of 303.748 g/mol . This compound is known for its unique chemical structure, which includes a chloroacetyl group, an amino group, and a diphenylacetic acid moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chloroacetyl)aminoacetic acid typically involves the reaction of chloroacetyl chloride with diphenylacetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The product is then purified using recrystallization techniques.

Industrial Production Methods

Industrial production of (Chloroacetyl)aminoacetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(Chloroacetyl)aminoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Chloroacetyl)aminoacetic acid is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (Chloroacetyl)aminoacetic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it useful in studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • (Chloroacetyl)aminoacetic acid
  • (Chloroacetyl)aminoacetic acid
  • (Chloroacetyl)aminoacetic acid

Uniqueness

(Chloroacetyl)aminoacetic acid is unique due to the presence of the diphenylacetic acid moiety, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications in organic synthesis and biochemical research .

Properties

CAS No.

92874-63-0

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

2-[(2-chloroacetyl)amino]-2,2-diphenylacetic acid

InChI

InChI=1S/C16H14ClNO3/c17-11-14(19)18-16(15(20)21,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19)(H,20,21)

InChI Key

SCVPLKKOUBEWQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)NC(=O)CCl

Origin of Product

United States

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